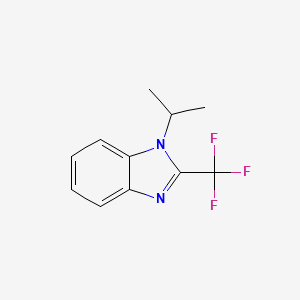![molecular formula C13H17F3N2O4S B5757902 N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B5757902.png)
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-morpholinyl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide, also known as N-(2-(4-morpholinyl)ethyl)-N-(4-trifluoromethoxyphenyl)sulfonamide or MTEP, is a selective antagonist of metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2000 by researchers at Merck and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
MTEP selectively binds to and blocks the activity of mGluR5, which is involved in the regulation of synaptic plasticity and neurotransmitter release. By blocking mGluR5, MTEP can modulate the activity of several neurotransmitter systems, including glutamate, dopamine, and GABA, leading to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
MTEP has been shown to have a range of biochemical and physiological effects, including reducing anxiety-like behavior in animal models, improving cognitive function, and reducing the neurotoxic effects of certain drugs and chemicals. It has also been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MTEP is its selectivity for mGluR5, which allows for more precise targeting of this receptor subtype in experimental studies. However, its potency and efficacy can vary depending on the experimental conditions and the specific model being used. In addition, MTEP can have off-target effects on other receptors and ion channels, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on MTEP and its therapeutic applications. One area of interest is its potential use in combination with other drugs or therapies for the treatment of neurodegenerative diseases. Another area is the development of more potent and selective mGluR5 antagonists that can be used in clinical settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTEP and its potential therapeutic applications in different disease models.
Synthesemethoden
The synthesis of MTEP involves several steps, starting with the reaction of 4-trifluoromethoxyaniline with ethyl chloroformate to yield the corresponding carbamate. This is then reacted with morpholine to form the morpholine carbamate, which is subsequently treated with sulfuryl chloride to give the final product, MTEP.
Wissenschaftliche Forschungsanwendungen
MTEP has been used in numerous scientific studies to investigate the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of a range of disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O4S/c14-13(15,16)22-11-1-3-12(4-2-11)23(19,20)17-5-6-18-7-9-21-10-8-18/h1-4,17H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMRNMVGBKEMSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5757820.png)

![N'-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-N,N-diethylimidoformamide](/img/structure/B5757845.png)



![N-[4-(aminosulfonyl)phenyl]-3-(3-chlorophenyl)acrylamide](/img/structure/B5757877.png)




![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)
![N-(2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5757939.png)
![5-(1-{[2-(1H-indol-3-yl)ethyl]amino}ethylidene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5757941.png)